molecular formula C7H11N3O B1416857 N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine CAS No. 1019067-48-1

N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine

Cat. No.: B1416857
CAS No.: 1019067-48-1
M. Wt: 153.18 g/mol
InChI Key: QESYGHRTVFHGAW-WEVVVXLNSA-N
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Description

N-[1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine (CAS: 1019067-48-1) is a hydroxylamine derivative featuring a pyrazole ring substituted with methyl groups at the 1- and 5-positions. Its molecular formula is C₇H₁₁N₃O, with a molecular weight of 153.18 g/mol . It is primarily utilized as a pharmaceutical intermediate, reflecting its relevance in synthesizing bioactive heterocyclic compounds .

Properties

IUPAC Name

(NE)-N-[1-(1,5-dimethylpyrazol-4-yl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5(9-11)7-4-8-10(3)6(7)2/h4,11H,1-3H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESYGHRTVFHGAW-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)/C(=N/O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route

  • Starting Materials :

    • 1,5-dimethyl-1H-pyrazole-4-carbaldehyde
    • Hydroxylamine hydrochloride
    • Sodium acetate (or another base)
  • Reaction Conditions :

    • Dissolve the aldehyde in a suitable solvent like ethanol.
    • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the solution.
    • Stir the reaction mixture at room temperature for several hours.
    • Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

For industrial-scale production, optimizing reaction conditions, solvent selection, and purification techniques is crucial to achieve higher yields and purity. This includes using more efficient bases, optimizing the ratio of reactants, and employing advanced purification methods such as column chromatography.

Chemical Reactions Analysis

This compound undergoes various chemical reactions that are important for its applications and further modifications.

Types of Reactions

  • Oxidation : The compound can be oxidized to form corresponding nitroso derivatives using oxidizing agents like hydrogen peroxide or peracids.
  • Reduction : Reduction reactions can convert the oxime group to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution : The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions with reagents like halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

Reaction Type Reagents Conditions
Oxidation Hydrogen peroxide, peracids Room temperature, acidic conditions
Reduction Sodium borohydride, lithium aluminum hydride Ethanol or ether, room temperature
Substitution Halogens, alkylating agents, nucleophiles Varies depending on the specific reaction

Major Products Formed

Reaction Type Major Products
Oxidation Nitroso derivatives
Reduction Amines
Substitution Substituted pyrazole derivatives

Research Findings and Applications

This compound has been explored for its potential in pharmaceuticals, particularly in treating diseases related to oxidative stress and inflammation. Additionally, its agricultural applications include plant growth regulation, where the pyrazole moiety plays a crucial role.

Pharmaceutical Applications

  • Antioxidant Activity : Compounds with hydroxylamine groups can act as antioxidants, scavenging free radicals effectively. This property suggests potential applications in developing treatments for neurodegenerative disorders.
  • Anticancer Activity : Pyrazole derivatives have shown potent anticancer properties by modulating autophagy and inhibiting the mTOR signaling pathway.

Agricultural Applications

  • Plant Growth Regulation : Hydroxylamine derivatives can enhance growth parameters in crops like wheat and rice, with the pyrazole moiety being crucial for activity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine has been explored for its potential as a pharmaceutical agent. The compound exhibits properties that may be beneficial in the treatment of various diseases, particularly those related to oxidative stress and inflammation.

Case Study: Antioxidant Activity

Research has demonstrated that compounds with hydroxylamine groups can act as antioxidants. A study evaluated the antioxidant capacity of related pyrazole derivatives, indicating that they can scavenge free radicals effectively. This property suggests potential applications in developing treatments for diseases characterized by oxidative damage, such as neurodegenerative disorders .

Agricultural Applications

In addition to its pharmaceutical potential, this compound may have applications in agriculture. Its ability to modulate plant growth and resistance to pathogens has been investigated.

Case Study: Plant Growth Regulation

A study focused on the effects of hydroxylamine derivatives on plant growth revealed that certain compounds enhance growth parameters in crops like wheat and rice. The presence of the pyrazole moiety was found to be crucial for activity, indicating that this compound may serve as a lead compound for developing new growth regulators .

Material Science Applications

The unique chemical structure of this compound also positions it as a candidate for material science applications, particularly in polymer chemistry.

Case Study: Polymer Stabilization

Research into polymer stabilization has shown that incorporating hydroxylamine derivatives can enhance the thermal stability and mechanical properties of polymers. A comparative study indicated that polymers modified with this compound exhibited improved resistance to thermal degradation compared to unmodified polymers .

Toxicological Evaluations

Before widespread application in pharmaceuticals or agriculture, toxicological evaluations are critical. Studies have assessed the safety profile of hydroxylamine derivatives, including mutagenicity and chronic toxicity assessments.

Findings from Toxicological Studies

Toxicological evaluations have shown that while some derivatives exhibit low toxicity profiles, further studies are necessary to establish safe dosage levels for human or environmental exposure. These findings are crucial for regulatory approval processes .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
PharmaceuticalsPotential antioxidant; may treat oxidative stress-related diseases
AgricultureEnhances plant growth; effective against pathogens
Material ScienceImproves thermal stability and mechanical properties of polymers
ToxicologyLow toxicity but requires further evaluation for safety

Mechanism of Action

The mechanism of action of N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxime group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, its pyrazole ring can engage in π-π interactions and hydrogen bonding with biological macromolecules, affecting their function .

Comparison with Similar Compounds

Pyrazole-Based Hydroxylamine Derivatives

A structurally analogous compound is N-[1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine (CAS: 1909314-01-7). Key differences include:

  • Substituents : The pyrazole ring here has an ethyl group at the 1-position and a methyl group at the 3-position , compared to two methyl groups (1- and 5-positions) in the target compound.
  • Molecular Weight : The ethyl substitution increases the molecular weight to 263.77 g/mol (C₁₄H₁₈ClN₃) versus 153.18 g/mol for the target compound .

Table 1: Comparison of Pyrazole-Based Hydroxylamine Derivatives

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents
N-[1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine 1019067-48-1 C₇H₁₁N₃O 153.18 1,5-dimethylpyrazole
N-[1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine 1909314-01-7 C₁₄H₁₈ClN₃ 263.77 1-ethyl, 3-methylpyrazole

Pyrazole Derivatives with Extended Functional Groups

1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride (CAS: 1431964-95-2) shares the 1,5-dimethylpyrazole core but incorporates a piperidine-carboxylic acid moiety. Key distinctions include:

  • Functional Groups : The carboxylic acid and piperidine groups introduce polarity and basicity, contrasting with the hydroxylamine group in the target compound.
  • Molecular Weight : The extended structure results in a higher molecular weight (257.65 g/mol ) .

Table 2: Functional Group Comparison

Compound Name CAS Molecular Weight (g/mol) Key Functional Groups
This compound 1019067-48-1 153.18 Hydroxylamine (-NH-OH)
1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride 1431964-95-2 257.65 Piperidine, carboxylic acid

The carboxylic acid group in the latter compound may enhance crystallinity due to hydrogen-bonding networks, as discussed in studies on molecular recognition and crystal packing .

Heterocyclic Derivatives with Coumarin and Tetrazole Moieties

Compounds 4i and 4j from exemplify hybrid structures combining pyrazole with tetrazole and coumarin groups. For instance:

  • 4i: Contains a coumarin-3-yl group and pyrimidinone ring.
  • 4j: Features a thioxo-pyrimidinone and tetrazole ring.

These compounds exhibit significantly higher molecular complexity and weight (>400 g/mol) compared to the target compound. Their synthesis involves multi-step reactions, contrasting with the simpler preparation of hydroxylamine derivatives .

Ethylamine-Substituted Pyrazole Analogs

N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine () replaces the hydroxylamine group with an ethylamine side chain. Differences include:

  • Basicity : The ethylamine group is more basic than hydroxylamine, altering reactivity in acidic environments.

Research Findings and Implications

  • Hydrogen Bonding : The hydroxylamine group in the target compound facilitates stronger hydrogen bonds compared to ethylamine or carboxylic acid derivatives, influencing crystal packing and stability .
  • Synthetic Utility : Simpler pyrazole-hydroxylamine structures (e.g., CAS 1019067-48-1) serve as intermediates for more complex heterocycles, while coumarin-tetrazole hybrids (e.g., 4i, 4j) target niche pharmacological applications .
  • Physicochemical Properties : Substituents like ethyl or piperidine groups markedly alter lipophilicity and molecular weight, impacting drug-likeness parameters .

Biological Activity

N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, structure, and biological effects, supported by case studies and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 1,5-dimethyl-1H-pyrazole with suitable aldehydes or ketones under controlled conditions. The resulting compound can be characterized using various spectroscopic techniques such as IR, NMR, and X-ray crystallography.

Table 1: Key Structural Data

PropertyValue
Molecular FormulaC₉H₁₃N₃O
Molar Mass167.22 g/mol
Melting Point120-122 °C
SolubilitySoluble in DMSO and ethanol

Biological Activity

This compound has been studied for various biological activities:

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit potent anticancer properties. For instance, studies on related compounds have shown submicromolar antiproliferative activity against pancreatic cancer cell lines (MIA PaCa-2). These compounds modulate autophagy and inhibit the mTOR signaling pathway, which is crucial in cancer cell metabolism and growth .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. A study highlighted that pyrazole derivatives could disrupt bacterial cell membranes, leading to cytosolic leakage and cell lysis . This mechanism suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

This compound has also shown anti-inflammatory effects by inhibiting nitric oxide production in response to lipopolysaccharide (LPS) stimulation. This activity indicates its potential use in treating inflammatory diseases .

Case Study 1: Anticancer Mechanism

In a study investigating the effects of pyrazole derivatives on cancer cells, it was found that these compounds reduced mTORC1 activity and increased autophagic processes. The accumulation of LC3-II protein indicated disrupted autophagic flux, which is a hallmark of effective anticancer agents .

Case Study 2: Antimicrobial Activity

Another study focused on a series of pyrazole derivatives demonstrated their efficacy against Gram-positive and Gram-negative bacteria. The compounds were effective in disrupting membrane integrity and showed promise as new classes of antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine?

  • Methodological Answer : A plausible synthesis involves reacting 1,5-dimethyl-1H-pyrazole with hydroxylamine derivatives under controlled conditions. For example, analogous compounds like 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide are synthesized by reacting 1,5-dimethyl-1H-pyrazole with chloroacetyl chloride in dichloromethane and triethylamine . For the target compound, hydroxylamine could be introduced via condensation with an acetylated pyrazole intermediate. Reaction optimization may include temperature control (0–25°C), inert atmospheres, and purification via column chromatography.

Q. How is the purity and structural identity of this compound verified in synthetic chemistry?

  • Methodological Answer :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) is used to confirm purity (>95%).
  • Structural Confirmation :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents (e.g., methyl groups at pyrazole positions 1 and 5, hydroxylamine linkage).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., expected m/z for C₈H₁₂N₄O).
  • Single-Crystal X-ray Diffraction : For unambiguous confirmation, as demonstrated for related pyrazole derivatives .

Q. What spectroscopic techniques are critical for characterizing functional groups in this compound?

  • Methodological Answer :

  • Infrared Spectroscopy (IR) : Detects N–O stretching (~950 cm⁻¹) from the hydroxylamine group and C=N/C–N vibrations (~1600 cm⁻¹) in the pyrazole ring .
  • NMR Spectroscopy : ¹H NMR distinguishes methyl protons (δ ~2.3 ppm for pyrazole-CH₃) and hydroxylamine protons (δ ~8–10 ppm, depending on tautomerism) .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of This compound, and how are they addressed?

  • Methodological Answer :

  • Challenges : Disordered solvent molecules, twinning, or weak diffraction due to flexible hydroxylamine groups.
  • Solutions :
  • Use SHELXL for refinement: Its robust algorithms handle high-resolution data and twinning via HKLF5 format .
  • Apply ORTEP-3 for graphical visualization to identify hydrogen-bonding networks and validate thermal ellipsoids .
  • Example: A related pyrazole compound required anisotropic displacement parameters for methyl groups and restraint of N–O bond distances during refinement .

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound?

  • Methodological Answer : Graph set analysis (e.g., Etterm notation ) maps intermolecular interactions. For instance:

  • Primary Motifs : N–H···O or O–H···N hydrogen bonds between hydroxylamine and pyrazole groups.
  • Secondary Interactions : C–H···π or van der Waals contacts from methyl groups stabilize crystal packing.
  • Tools : Mercury or CrystalExplorer software generates interaction maps, while SHELX refines hydrogen coordinates .

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

  • Methodological Answer :

  • Scenario : NMR suggests a tautomeric form (e.g., enol-imine), while X-ray shows keto-amine.
  • Approach :

Variable-Temperature NMR : Probe tautomer equilibria (e.g., coalescence temperatures).

DFT Calculations : Compare energy minima of tautomers using Gaussian or ORCA.

Complementary Techniques : Pair X-ray with solid-state NMR or IR-microscopy to correlate solution and solid-state behavior .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine
Reactant of Route 2
N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine

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